molecular formula C108H163N27O28 B612445 Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide CAS No. 908844-75-7

Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide

Cat. No.: B612445
CAS No.: 908844-75-7
M. Wt: 2287.64
InChI Key: BHKXASDHGWBINL-ZEHYZEGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selective galanin GAL2 receptor antagonist (Ki values are 13.1 and 420 nM at GAL2 and GAL1 receptors, respectively). Blocks pronociceptive effects of GAL2 agonists including AR-M1896. Active in vivo.
Selective galanin GAL2 receptor antagonist that blocks the pro-nociceptive effect of GAL2 receptor agonists.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Amino Acid Derivatives : A study reported the synthesis of novel amino acid derivatives from natural and non-natural amino acids. These compounds, especially isopropyl derivatives, showed significant fungicidal activity against Phytophthora capsici, suggesting their potential as lead compounds for developing new fungicides (Tian et al., 2021).
  • Computational Peptidology : Computational methods were used to study the molecular properties and structures of a group of new antifungal tripeptides. The methodology involved conceptual density functional theory to determine reactivity descriptors and bioactivity scores for drug design processes (Flores-Holguín et al., 2019).
  • Molecular Structure of Antihypertensive Drugs : The molecular structure of the antihypertensive drug perindopril, its active metabolite perindoprilat, and impurity F were investigated using computational chemistry methods. The study provided insights into the relative stability and solid-state conformations of these compounds (Remko et al., 2013).

Peptidomimetics and Dipeptide Analogs

  • Synthesis of ω-Heterocyclic Amino Acids : A study illustrated a synthesis method for optically pure ω-heterocyclic-β-amino acids from pyrrolidine carboxylic acid methyl ester. The synthesis involves regiospecific ring-chain-transformation, highlighting a new approach in the synthesis of amino acid derivatives (Singh et al., 2005).
  • Conformationally Tailored Peptidomimetics : Research on proline peptide bond conformation in benzyl pyrrolidinecarboxylates revealed exclusive trans conformation in certain compounds. These findings were applied in the design of peptidomimetics, particularly fibrinogen receptor antagonists (Štefanić et al., 2004).
  • Biologically Active Conformation of Dipeptide Analogs : The study of GB-115, a cholecystokinin-4 retro dipeptide analogue, involved conformational analysis and synthesis of novel sterically restricted analogues. The results suggested that the β-turn of type II is the active conformation of GB-115, offering insights into the conformational requirements for anxiolytic activity (Gudasheva et al., 2013).

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C108H163N27O28/c1-53(2)38-71(125-98(153)74(41-56(7)8)126-100(155)76(43-63-28-30-66(138)31-29-63)121-85(140)49-114-90(145)59(12)118-102(157)79(51-136)130-101(156)77(46-84(110)139)127-99(154)75(42-57(9)10)128-105(160)88(62(15)137)131-93(148)68(109)44-64-47-113-69-23-17-16-22-67(64)69)94(149)115-50-86(141)132-34-18-24-80(132)104(159)122-70(32-33-87(142)143)95(150)129-78(45-65-48-112-52-116-65)106(161)134-36-20-26-82(134)108(163)135-37-21-27-83(135)107(162)133-35-19-25-81(133)103(158)120-61(14)92(147)124-73(40-55(5)6)97(152)119-60(13)91(146)123-72(39-54(3)4)96(151)117-58(11)89(111)144/h16-17,22-23,28-31,47-48,52-62,68,70-83,88,113,136-138H,18-21,24-27,32-46,49-51,109H2,1-15H3,(H2,110,139)(H2,111,144)(H,112,116)(H,114,145)(H,115,149)(H,117,151)(H,118,157)(H,119,152)(H,120,158)(H,121,140)(H,122,159)(H,123,146)(H,124,147)(H,125,153)(H,126,155)(H,127,154)(H,128,160)(H,129,150)(H,130,156)(H,131,148)(H,142,143)/t58-,59-,60-,61-,62+,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKXASDHGWBINL-ZEHYZEGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C108H163N27O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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